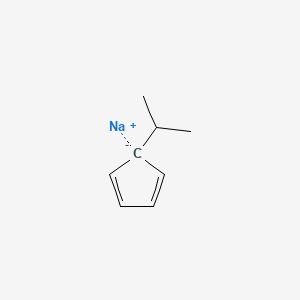
Sodium isopropylcyclopentadienide
Cat. No. B1602487
Key on ui cas rn:
65090-77-9
M. Wt: 130.16 g/mol
InChI Key: IWYSOVJPHUTFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04992305
Procedure details


Sodium isopropylcyclopentadienide is prepared in THF as described in Preparation A. Then dimeric allyl nickel bromide is prepared by reacting 70 g of nickel carbonyl and 50 ml of allyl bromide in 200 ml of THF. The final solution is added dropwise onto the solution of sodium isopropylcyclopentadienide and allowed to stir at room temperature for two hours. The mixture becomes violet immediately and NaBr precipitates. The solution containing isopropylcyclopentadienyl nickel allyl is transferred to another flask and solvent is removed by pumping at or below room temperature. The product is removed by vacuum distillation at 10-2 torr in the range of 30°-40° C.

Name
nickel carbonyl
Quantity
70 g
Type
reactant
Reaction Step Two


[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni:9].C([Br:13])C=C.[CH:14]([C-:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1)([CH3:16])[CH3:15].[Na+:22]>C1COCC1>[CH:14]([C-:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1)([CH3:16])[CH3:15].[Na+:22].[CH2:15]([Ni:9][Br:13])[CH:14]=[CH2:17] |f:0.1.2.3.4,6.7,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
nickel carbonyl
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
Step Four
[Compound]
|
Name
|
final solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[C-]1C=CC=C1.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as described in Preparation A
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
NaBr precipitates
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution containing isopropylcyclopentadienyl nickel allyl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is transferred to another flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
below room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is removed by vacuum distillation at 10-2 torr in the range of 30°-40° C.
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)[C-]1C=CC=C1.[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)[Ni]Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
